(4S,5R,6R,7S,8R)-9-acetyloxy-5-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid
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Overview
Description
(4S,5R,6R,7S,8R)-9-acetyloxy-5-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid is a complex organic compound characterized by its multiple hydroxyl groups, an amino group, and an acetyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4S,5R,6R,7S,8R)-9-acetyloxy-5-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid typically involves multi-step organic reactions. The process begins with the selection of appropriate starting materials, which undergo a series of chemical transformations including protection and deprotection of functional groups, selective oxidation, and acylation reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as crystallization, chromatography, and recrystallization to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(4S,5R,6R,7S,8R)-9-acetyloxy-5-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (4S,5R,6R,7S,8R)-9-acetyloxy-5-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biochemical pathways. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (4S,5R,6R,7S,8R)-5-acetylamino-2,6-anhydro-4-azido-3,4,5-trideoxy-7-O-methyl-D-glycero-D-galacto-non-2-enonic acid methyl ester cyclic 8,9-carbonate
- Pregabalin lactam methylene dimer
Uniqueness: (4S,5R,6R,7S,8R)-9-acetyloxy-5-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H19NO9 |
---|---|
Molecular Weight |
309.27 g/mol |
IUPAC Name |
(4S,5R,6R,7S,8R)-9-acetyloxy-5-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid |
InChI |
InChI=1S/C11H19NO9/c1-4(13)21-3-7(16)9(17)10(18)8(12)5(14)2-6(15)11(19)20/h5,7-10,14,16-18H,2-3,12H2,1H3,(H,19,20)/t5-,7+,8+,9+,10+/m0/s1 |
InChI Key |
UDFXNDVBACYEEW-BOHATCBPSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]([C@H]([C@@H]([C@@H]([C@H](CC(=O)C(=O)O)O)N)O)O)O |
Canonical SMILES |
CC(=O)OCC(C(C(C(C(CC(=O)C(=O)O)O)N)O)O)O |
Origin of Product |
United States |
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